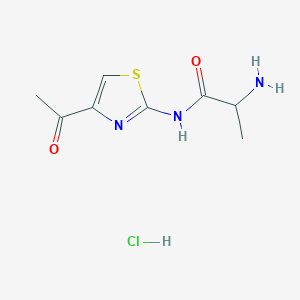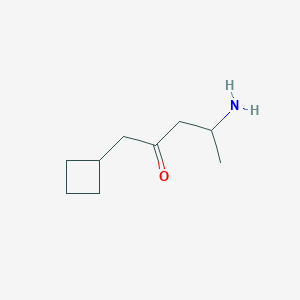
4-Amino-1-cyclobutylpentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-cyclobutylpentan-2-one is an organic compound with the molecular formula C9H17NO. It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a pentanone chain with an amino group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclobutylpentan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl ketone with ammonia or an amine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar solvents like ethanol or methanol
Catalyst: Acid or base catalysts to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
4-Amino-1-cyclobutylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-Amino-1-cyclobutylpentan-2-one is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of enzyme inhibitors and studying protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in designing compounds with specific biological activities.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-1-cyclobutylpentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclobutyl ring provides structural rigidity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
類似化合物との比較
Similar Compounds
Cyclobutylamine: Similar structure but lacks the ketone group.
Cyclobutylmethyl ketone: Similar structure but lacks the amino group.
4-Aminopentan-2-one: Similar structure but lacks the cyclobutyl ring.
Uniqueness
4-Amino-1-cyclobutylpentan-2-one is unique due to the presence of both the cyclobutyl ring and the amino group, which confer distinct chemical and biological properties
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
4-amino-1-cyclobutylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(10)5-9(11)6-8-3-2-4-8/h7-8H,2-6,10H2,1H3 |
InChIキー |
IDSWIQOERFFZDJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)CC1CCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


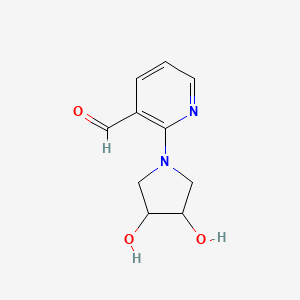
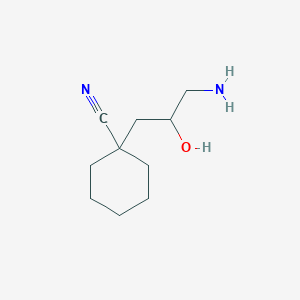
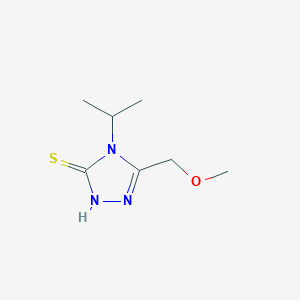


![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)

![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
methanol](/img/structure/B13182039.png)
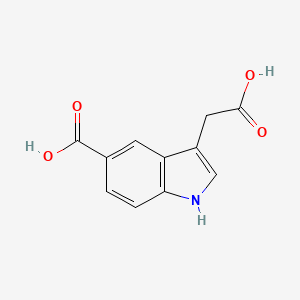
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
